molecular formula C21H27N5O2 B13955744 [4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone

[4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone

Cat. No.: B13955744
M. Wt: 381.5 g/mol
InChI Key: KCXHDWHQIPFAHF-UHFFFAOYSA-N
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Description

PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- is a complex organic compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a pyrimidinyl-piperidinyl carbonyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the palladium-catalyzed cyclization reaction, which couples propargyl units with diamine components to form the piperazine ring . This reaction is carried out under aerobic conditions using palladium catalysts, which provide high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts, such as piperazine as a solvent, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)piperazine: A simpler analog with similar structural features but lacking the pyrimidinyl-piperidinyl carbonyl group.

    4-(2-Pyrimidinyl)piperazine: Another related compound with a pyrimidinyl group but different substitution patterns.

Uniqueness

PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone

InChI

InChI=1S/C21H27N5O2/c1-28-19-5-2-4-18(16-19)24-12-14-25(15-13-24)20(27)17-6-10-26(11-7-17)21-22-8-3-9-23-21/h2-5,8-9,16-17H,6-7,10-15H2,1H3

InChI Key

KCXHDWHQIPFAHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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